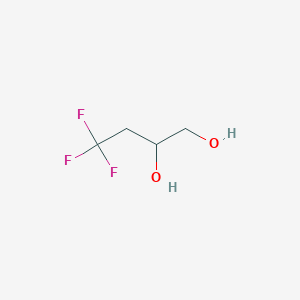

4,4,4-Trifluorobutane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,4-Trifluorobutane-1,2-diol is an organic compound with the molecular formula C4H7F3O2. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, with hydroxyl groups on the first and second carbons. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,4,4-Trifluorobutane-1,2-diol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then subjected to a reduction reaction to yield 1-benzyloxy-trifluoro-substituted alkyl. Finally, hydrolysis of this intermediate produces this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials like ethyl trifluoroacetate and efficient catalysts to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4,4,4-Trifluorobutane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form 4,4,4-trifluorobutane.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4,4,4-trifluorobutanone.

Reduction: Formation of 4,4,4-trifluorobutane.

Substitution: Formation of various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary applications of 4,4,4-trifluorobutane-1,2-diol is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique fluorinated structure enhances the metabolic stability and bioavailability of drugs.

Case Study: Synthesis of Antiviral Agents

A notable application is in the development of antiviral agents where this compound is used to modify existing compounds to improve their efficacy against viral infections. Researchers have demonstrated that incorporating this diol into drug formulations can lead to enhanced antiviral activity due to increased lipophilicity and stability .

Material Science Applications

In material science, this compound is utilized in the formulation of advanced materials such as coatings and polymers. Its fluorinated nature imparts unique properties such as chemical resistance and low surface energy.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Surface Energy | Low |

Organic Chemistry Applications

In organic synthesis, this compound acts as a versatile building block for creating complex molecules. Its ability to participate in stereoselective reactions makes it valuable for synthesizing chiral compounds.

Case Study: Stereoselective Reactions

Research has shown that this compound can be effectively employed in stereoselective organocatalytic conjugate addition reactions. This application is particularly significant in producing pharmaceuticals with specific stereochemical configurations .

Mécanisme D'action

The mechanism by which 4,4,4-Trifluorobutane-1,2-diol exerts its effects is primarily through its ability to form hydrogen bonds and interact with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl groups enable the compound to act as a nucleophile, facilitating its involvement in substitution and addition reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4,4-Trifluoro-1-butanol: Similar in structure but with only one hydroxyl group.

4,4,4-Trifluorobutane-1,3-diol: Similar but with hydroxyl groups on the first and third carbons.

4,4,4-Trifluorobutanone: The oxidized form of 4,4,4-Trifluorobutane-1,2-diol.

Uniqueness

This compound is unique due to the presence of two hydroxyl groups and three fluorine atoms, which impart distinct chemical properties. This makes it more versatile in chemical reactions compared to its analogs, allowing for a broader range of applications in synthesis and research .

Activité Biologique

4,4,4-Trifluorobutane-1,2-diol is a fluorinated organic compound with the molecular formula C₄H₇F₃O₂. It features three fluorine atoms and two hydroxyl groups on a four-carbon chain, contributing to its significant polarity and potential reactivity in various biological contexts. This article explores the biological activity of this compound, focusing on its antibacterial properties, neuroprotective effects, and potential applications in pharmaceuticals.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has demonstrated significant inhibitory effects on pathogens such as Xanthomonas oryzae (Xoo), which is known for causing bacterial leaf blight in rice.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against several bacterial strains ranged from 333.75 to 1335 μmol/L. In controlled experiments, this compound exhibited an efficacy of 72.73% at 4 MIC against Xoo, surpassing the positive control kasugamycin (53.03%) at the same concentration .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μmol/L) | Inhibition Rate (%) at 1000 μmol/L |

|---|---|---|

| Xanthomonas oryzae | 333.75 - 1335 | 99.24 |

| Xanthomonas campestris | 250 - 500 | >94 |

| Pectobacterium carotovorum | Not specified | Not specified |

The compound's mechanism of action appears to involve disrupting bacterial cell membranes and inhibiting biofilm formation, which are critical factors in bacterial pathogenicity .

Neuroprotective Activity

In addition to its antibacterial properties, there is emerging evidence that this compound may possess neuroprotective effects. Compounds similar to it have shown moderate neuroprotective activity in cell culture models.

- Cell Survival Rates : In studies involving HepG2 cells exposed to toxic agents, compounds structurally related to this compound improved cell survival rates significantly from approximately 39.53% to values between 45.53% and 67.98% at concentrations around 10 μM .

Table 2: Neuroprotective Effects of Related Compounds

| Compound ID | Cell Type | Survival Rate (%) at 10 μM |

|---|---|---|

| Compound A | HepG2 | 45.53 |

| Compound B | HepG2 | 56.70 |

| Compound C | HepG2 | 67.98 |

These findings suggest that further investigation into the neuroprotective potential of this compound could be valuable for developing new therapeutic strategies .

Case Study: Efficacy Against Xanthomonas oryzae

In a controlled pot experiment assessing the protective effects of various compounds against Xoo, it was found that treatment with this compound led to a significant reduction in disease severity compared to untreated controls. The study noted that at higher concentrations (1335 μmol/L), the compound effectively reduced pathogen viability and inhibited motility .

Case Study: Neuroprotection in HepG2 Cells

A recent study evaluated the neuroprotective activity of several compounds derived from natural sources that included structural analogs of this compound. Results indicated that these compounds could protect liver cells from acetaminophen-induced toxicity by enhancing cell survival rates significantly .

Propriétés

IUPAC Name |

4,4,4-trifluorobutane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)1-3(9)2-8/h3,8-9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJVEZNNSKLBOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-73-2 |

Source

|

| Record name | 4,4,4-trifluorobutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.